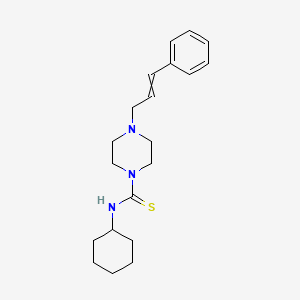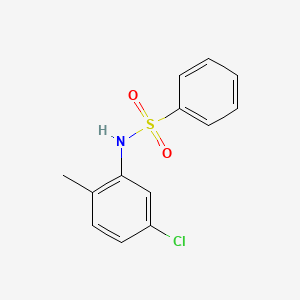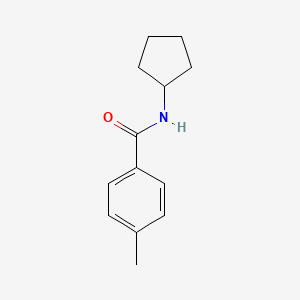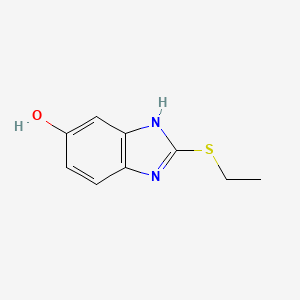
Hexadecan-1-ol;2-methyloxirane;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecan-1-ol;2-methyloxirane;oxirane is an amphiphilic compound that combines hydrophobic and hydrophilic properties. This compound is part of a broader class of polyethers, which are known for their versatility and wide range of applications. The unique structure of propylene oxide ethylene oxide polymer hexadecyl ether allows it to form micelles and hydrogels in aqueous solutions, making it useful in various industrial and scientific applications .
Métodos De Preparación
The synthesis of propylene oxide ethylene oxide polymer hexadecyl ether typically involves the polymerization of propylene oxide and ethylene oxide in the presence of a catalyst. The process can be carried out using different polymerization methods, including anionic ring-opening polymerization, coordination polymerization, and cationic polymerization . Industrial production often employs double-metal cyanide catalysts to achieve high efficiency and control over the polymer structure . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the polymerization process and obtain the desired molecular weight and properties .
Análisis De Reacciones Químicas
Hexadecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, the oxidation of the polymer can be achieved using hydrogen peroxide or other peroxides, leading to the formation of hydroxylated products . Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols . Substitution reactions often involve the replacement of functional groups with other reactive species, leading to the formation of modified polymers with different properties .
Aplicaciones Científicas De Investigación
Hexadecan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is employed in the preparation of drug delivery systems and as a stabilizer for proteins and enzymes . In medicine, it is used in the formulation of pharmaceutical products and as a component of medical devices . In industry, it is utilized in the production of lubricants, adhesives, and coatings . The compound’s ability to form micelles and hydrogels makes it particularly valuable in applications requiring controlled release and targeted delivery of active ingredients .
Mecanismo De Acción
The mechanism of action of propylene oxide ethylene oxide polymer hexadecyl ether involves its ability to interact with both hydrophobic and hydrophilic environments. The polymer’s amphiphilic nature allows it to form micelles in aqueous solutions, encapsulating hydrophobic molecules within its core . This property is exploited in drug delivery systems, where the polymer can encapsulate and protect active pharmaceutical ingredients, enhancing their stability and bioavailability . The polymer can also interact with cell membranes, facilitating the transport of encapsulated molecules into cells . The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the encapsulated molecules .
Comparación Con Compuestos Similares
Hexadecan-1-ol;2-methyloxirane;oxirane is similar to other amphiphilic polyethers, such as poloxamers and polyethylene glycol-polypropylene glycol block copolymers . its unique structure, which includes a long hexadecyl chain, provides distinct advantages in terms of hydrophobicity and micelle formation . Compared to poloxamers, propylene oxide ethylene oxide polymer hexadecyl ether offers better control over the hydrophilic-lipophilic balance, making it more suitable for specific applications requiring tailored solubility and stability . Similar compounds include polyethylene glycol, polypropylene glycol, and other block copolymers with varying ratios of ethylene oxide and propylene oxide .
Propiedades
Número CAS |
37311-01-6 |
|---|---|
Fórmula molecular |
C21H44O3 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
hexadecan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C16H34O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3-2-4-3;1-2-3-1/h17H,2-16H2,1H3;3H,2H2,1H3;1-2H2 |
Clave InChI |
GTABBGRXERZUAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
SMILES canónico |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
| 9087-53-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)













